molecular formula C6H9ClO4S B2719671 2-(2-Oxooxolan-3-yl)ethane-1-sulfonyl chloride CAS No. 1909312-89-5

2-(2-Oxooxolan-3-yl)ethane-1-sulfonyl chloride

Cat. No. B2719671
CAS RN: 1909312-89-5
M. Wt: 212.64
InChI Key: CXDASEZNJSHHGR-UHFFFAOYSA-N
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Description

2-(2-Oxooxolan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1909312-89-5 . Its molecular weight is 212.65 and its molecular formula is C6H9ClO4S . The IUPAC name for this compound is 2-(2-oxotetrahydrofuran-3-yl)ethane-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2-(2-Oxooxolan-3-yl)ethane-1-sulfonyl chloride is 1S/C6H9ClO4S/c7-12(9,10)4-2-5-1-3-11-6(5)8/h5H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Protecting Groups

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, closely related to the chemical , serves as a versatile sulfonating agent for amines. It enables the easy sulfonation of primary and secondary amines with excellent yields. The Dios group, stable under basic and reductive conditions, can be removed by heating in a hot aqueous solution of trifluoroacetic acid. This property makes it a valuable protecting and activating group for amine synthesis, illustrating the chemical's utility in synthetic organic chemistry (Sakamoto et al., 2006).

Coordination Chemistry and Cluster Formation

In coordination chemistry, the compound plays a role in the synthesis of water-soluble Mo3S4 clusters. These clusters, prepared from reactions involving similar sulfonyl chloride compounds, exhibit unique crystal structures and kinetic behaviors in aqueous solutions. Such research highlights the compound's contribution to understanding metal-sulfur cluster chemistry and potential applications in catalysis and materials science (Algarra et al., 2007).

Solid-Phase Organic Synthesis

In the realm of solid-phase organic synthesis, polymer-supported sulfonyl chloride, akin to the compound in focus, facilitates the synthesis of disubstituted 1,3-oxazolidin-2-ones. This method emphasizes the chemical's role in developing new methodologies for synthesizing heterocyclic compounds, which are crucial in drug development and various organic synthesis applications (Holte et al., 1998).

Analytical and Environmental Applications

The stereochemical analysis of pesticides like metolachlor, involving the separation of its isomers and metabolites, uses techniques such as liquid chromatography-mass spectrometry (LC-MS) and capillary zone electrophoresis (CZE). These studies, indirectly related to the chemical's research domain, underscore its potential indirect relevance to environmental monitoring and analysis, showcasing the broader applicability of related sulfonyl chloride compounds in scientific research (Klein et al., 2006).

properties

IUPAC Name

2-(2-oxooxolan-3-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c7-12(9,10)4-2-5-1-3-11-6(5)8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDASEZNJSHHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxooxolan-3-yl)ethane-1-sulfonyl chloride

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